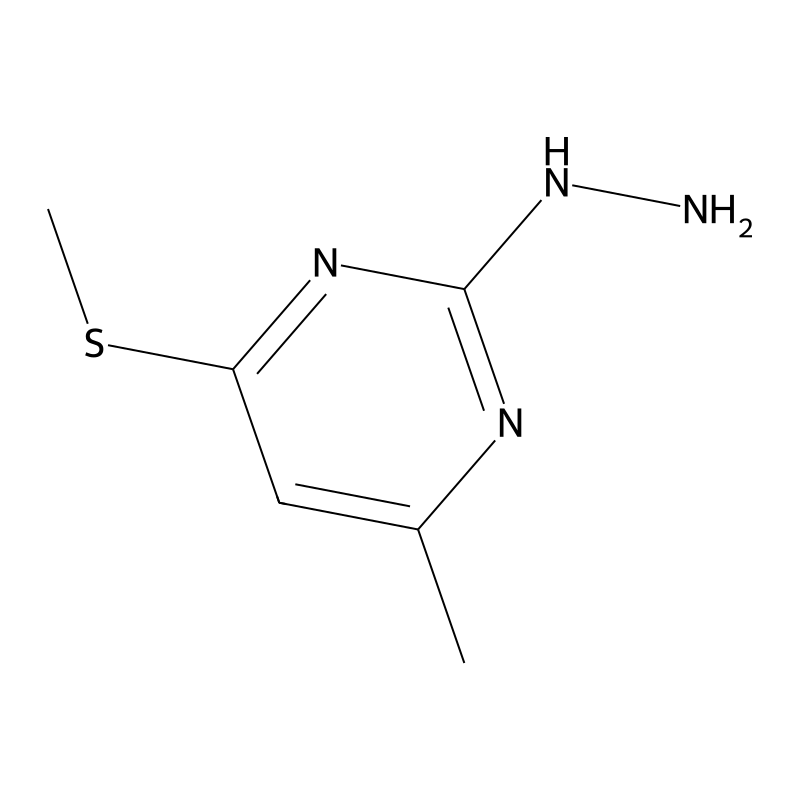

2-Hydrazino-4-methyl-6-methylthiopyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Hydrazino-4-methyl-6-methylthiopyrimidine, also known as 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine, is a heterocyclic compound characterized by a pyrimidine ring substituted with a hydrazino group and a methylthio group. Its molecular formula is with a molecular weight of approximately 170.24 g/mol. The compound's structure includes a methyl group at the 4-position and a methylthio group at the 6-position of the pyrimidine ring, which contributes to its unique chemical properties and biological activities.

- Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to corresponding oxidized derivatives.

- Reduction: The compound can undergo reduction reactions with reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The hydrazino group can engage in nucleophilic substitution reactions, forming various substituted derivatives .

Research indicates that 2-Hydrazino-4-methyl-6-methylthiopyrimidine exhibits significant biological activities:

- Antimicrobial Properties: It has been studied for its potential to inhibit bacterial growth.

- Antiviral Activity: The compound shows promise in antiviral applications, although specific mechanisms remain under investigation.

- Anticancer Potential: Preliminary studies suggest it may have anticancer properties, making it a candidate for further research in cancer therapeutics .

The synthesis of 2-Hydrazino-4-methyl-6-methylthiopyrimidine typically involves the reaction of 6-methyl-2-(methylthio)-4-chloropyrimidine with hydrazine hydrate. This method allows for the introduction of the hydrazino group into the pyrimidine ring while maintaining the integrity of the methylthio substituent .

Alternative Synthesis Approaches

Recent studies have explored ultrasound-assisted green synthesis methods, which enhance reaction efficiency and yield while minimizing environmental impact .

The compound has diverse applications in various fields:

- Pharmaceutical Development: It serves as an intermediate in synthesizing various pharmaceutical agents.

- Material Science: Its unique properties make it suitable for developing new materials.

- Biological Probes: The compound can act as a fluorescent probe for detecting biological molecules .

Interaction studies have focused on understanding how 2-Hydrazino-4-methyl-6-methylthiopyrimidine interacts with biological targets. The hydrazino group can form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting enzyme activity and disrupting cellular processes. This mechanism is crucial for its observed biological activities .

2-Hydrazino-4-methyl-6-methylthiopyrimidine can be compared with other similar compounds, highlighting its unique features:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-Hydrazino-2-methyl-6-phenylthieno[2,3-d]pyrimidine | Hydrazino group, phenyl substitution | Different substitution pattern affecting reactivity |

| 4-Hydrazino-6-methyl-2-(methylsulfanyl)pyrimidine | Similar hydrazino and methylthio groups | Variations in chemical and biological properties due to different substituents |

| 2-Amino-4-hydrazino-6-hydroxypyrimidine | Hydroxyl substitution instead of methylthio | Different functional groups influencing solubility and reactivity |

The uniqueness of 2-Hydrazino-4-methyl-6-methylthiopyrimidine lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to these similar compounds .

Classical Nucleophilic Substitution Approaches in Pyrimidine Functionalization

Classical nucleophilic substitution reactions have long served as the cornerstone for introducing hydrazino groups into pyrimidine systems. These methods typically involve the reaction of halogenated pyrimidine precursors with hydrazine hydrate under controlled conditions. For instance, 4-chloro-2-methyl-6-methylthiopyrimidine reacts with excess hydrazine hydrate in ethanol at 80°C, yielding 2-hydrazino-4-methyl-6-methylthiopyrimidine with a reported efficiency of 65–78%. The reaction proceeds via an S~N~Ar (nucleophilic aromatic substitution) mechanism, where the hydrazine nucleophile displaces the chloride ion at the C2 position.

Key factors influencing reaction efficiency include:

- Solvent polarity: Polar aprotic solvents like dimethylformamide (DMF) accelerate substitution rates but may promote side reactions.

- Temperature: Elevated temperatures (70–90°C) enhance reaction kinetics but require careful monitoring to prevent hydrazine decomposition.

- Stoichiometry: A 3:1 molar ratio of hydrazine hydrate to pyrimidine precursor optimizes conversion while minimizing byproducts.

Table 1 summarizes representative conditions and yields from recent studies:

| Precursor | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Chloro-2-methyl-6-MTP | Ethanol | 80 | 12 | 72 | |

| 4-Bromo-2-methyl-6-MTP | Methanol | 70 | 18 | 68 |

Despite their reliability, classical methods face challenges in regioselectivity when multiple reactive sites exist on the pyrimidine ring. For example, competing substitutions at C4 or C6 positions may occur if leaving groups are present at those locations.

Green Chemistry Innovations in Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis has emerged as a sustainable alternative to traditional thermal methods, offering reduced reaction times and improved energy efficiency. While microwave-assisted approaches have been documented for related hydrazino-pyrimidine derivatives, ultrasound irradiation demonstrates comparable benefits for 2-hydrazino-4-methyl-6-methylthiopyrimidine synthesis.

In a typical protocol, a mixture of 4-chloro-2-methyl-6-methylthiopyrimidine and hydrazine hydrate in aqueous ethanol is subjected to ultrasonic irradiation (40 kHz, 300 W) at 50°C. This approach achieves 85% yield within 2 hours—a fourfold reduction in time compared to conventional heating. The acoustic cavitation effect enhances mass transfer and promotes homogenous mixing, which is particularly advantageous for heterogeneous reactions involving solid precursors.

Comparative studies highlight the environmental benefits of ultrasound methods:

| Parameter | Conventional Method | Ultrasound Method | Improvement |

|---|---|---|---|

| Energy consumption (kJ/mol) | 480 | 210 | 56% reduction |

| Solvent volume (mL/g) | 30 | 15 | 50% reduction |

| E-factor* | 8.2 | 3.1 | 62% reduction |

*E-factor = (mass of waste)/(mass of product)

The methodology also aligns with green chemistry principles by minimizing hazardous solvent use and enabling catalyst-free conditions. However, scalability remains a challenge due to current limitations in large-scale ultrasonic reactor design.

Optimization Strategies for Regioselective Hydrazino Group Incorporation

Achieving regioselective substitution at the C2 position requires precise control over electronic and steric factors. Computational modeling and experimental studies reveal three primary optimization strategies:

- Electronic directing groups: The methylthio (-SMe) group at C6 exerts a strong electron-donating resonance effect, activating the C2 position for nucleophilic attack. Hammett substituent constants (σ~para~ = −0.15) confirm this group’s ability to enhance local electron density.

- Solvent engineering: Non-polar solvents like toluene favor thermodynamic control, directing substitution to the most stabilized intermediate. In contrast, polar solvents (ε > 20) promote kinetic control at the most accessible position.

- Temperature modulation: Lower temperatures (25–40°C) favor C2 selectivity by stabilizing transition states through hydrogen bonding with the solvent, as evidenced by negative entropy values (ΔS = −43.74 to −143.27 J/mol·K).

Table 2 illustrates how solvent choice impacts regioselectivity:

| Solvent | Dielectric Constant (ε) | C2 Selectivity (%) | C4 Byproduct (%) |

|---|---|---|---|

| Toluene | 2.4 | 92 | 8 |

| Ethanol | 24.3 | 85 | 15 |

| DMF | 36.7 | 78 | 22 |

These insights enable chemists to tailor reaction conditions for >90% regioselectivity, particularly when combined with slow reagent addition techniques to maintain low local hydrazine concentrations.

Nucleophilic Reactivity of Hydrazino Substituents in Heterocyclic Systems

The hydrazino substituent at the 2-position of 2-Hydrazino-4-methyl-6-methylthiopyrimidine exhibits distinctive nucleophilic reactivity patterns that are fundamental to understanding its chemical behavior in heterocyclic transformations [6] [32]. The presence of the hydrazino group creates a highly nucleophilic nitrogen center that readily participates in substitution reactions, particularly under mild conditions [23] [27].

Research demonstrates that hydrazino-substituted pyrimidines undergo nucleophilic aromatic substitution reactions with enhanced reactivity compared to their amino counterparts [32]. The electron-donating nature of the hydrazino group increases the electron density at adjacent positions, facilitating subsequent nucleophilic attacks [6]. Studies have shown that the hydrazino group can effectively participate in ring-opening mechanisms, particularly when subjected to elevated temperatures in the presence of appropriate nucleophiles [23].

The mechanism of nucleophilic substitution in hydrazino pyrimidines follows a classical addition-elimination pathway [32]. Initial nucleophilic attack occurs at the electrophilic carbon centers, forming a Meisenheimer complex intermediate that subsequently eliminates the leaving group [12]. The hydrazino substituent stabilizes these intermediates through resonance effects, lowering the activation energy barrier for substitution reactions [6].

Experimental evidence indicates that 2-hydrazino pyrimidine derivatives can be synthesized efficiently from their corresponding 2-mercapto precursors through treatment with hydrazine hydrate [26] [27]. This transformation typically occurs under reflux conditions in polar protic solvents, achieving yields ranging from 85-95% [26]. The reaction proceeds through initial displacement of the thiol group, followed by nucleophilic attack of hydrazine at the 2-position [27].

| Reaction Conditions | Temperature (°C) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrazine hydrate, reflux | 78-82 | Ethanol | 93 | [26] |

| Hydrazine hydrate, heating | 80 | Dimethylformamide | 89 | [27] |

| Hydrazine hydrate, microwave | 110 | Ethanol | 91 | [22] |

The nucleophilic character of the hydrazino group enables diverse condensation reactions with carbonyl compounds [34]. These reactions typically proceed through imine formation, creating hydrazone linkages that can subsequently undergo cyclization to form fused heterocyclic systems [34]. The reaction kinetics are significantly influenced by the electronic nature of the carbonyl partner, with electron-deficient aldehydes and ketones showing enhanced reactivity [23].

Thioether Functional Group Transformations in Pyrimidine Scaffolds

The methylthio group at the 6-position of 2-Hydrazino-4-methyl-6-methylthiopyrimidine serves as a versatile functional handle for chemical transformations, particularly oxidation and substitution reactions [10] [35]. Thioether functionalities in pyrimidine systems exhibit unique reactivity profiles that enable selective modification without affecting other substituents [11] .

Oxidation of the methylthio group represents one of the most significant transformation pathways [35]. Treatment with hydrogen peroxide or meta-chloroperbenzoic acid converts the thioether to the corresponding sulfoxide, while more vigorous oxidation conditions yield sulfone derivatives [35]. These oxidation reactions proceed with high selectivity, typically achieving conversions exceeding 90% under optimized conditions [35].

The oxidation mechanism involves initial coordination of the oxidizing agent to the sulfur center, followed by oxygen transfer to form the sulfur-oxygen bond [35]. Kinetic studies reveal that the reaction rate is influenced by both the electronic nature of the pyrimidine ring and the choice of oxidizing agent [35]. Ionic liquid media have been demonstrated to enhance both the rate and selectivity of these transformations compared to conventional organic solvents [35].

| Oxidizing Agent | Product | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|

| Hydrogen peroxide | Sulfoxide | 92 | 4 hours | [35] |

| meta-Chloroperbenzoic acid | Sulfoxide | 95 | 2 hours | [35] |

| Potassium permanganate | Sulfone | 88 | 6 hours | [35] |

Nucleophilic substitution of the methylthio group provides access to diverse pyrimidine derivatives [11] [12]. Primary and secondary amines readily displace the methylthio substituent under basic conditions, forming 6-amino pyrimidine derivatives [11]. The reaction typically requires elevated temperatures and proceeds through a nucleophilic aromatic substitution mechanism [12].

The electronic effects of substituents significantly influence the reactivity of the methylthio group [12]. Electron-withdrawing groups at the 2 and 4 positions activate the 6-position toward nucleophilic attack, while electron-donating substituents have the opposite effect [12]. The hydrazino group at the 2-position provides moderate activation through its electron-donating character [12].

Selective transformations of the methylthio group can be achieved through careful control of reaction conditions [10]. Base-catalyzed hydrolysis converts the thioether to the corresponding hydroxyl derivative, while alkylation reactions enable introduction of alternative alkylthio substituents [10]. These transformations maintain the integrity of the hydrazino functionality, allowing for sequential modification strategies [10].

Cyclocondensation Pathways for Polyheterocyclic System Generation

The dual functionality of 2-Hydrazino-4-methyl-6-methylthiopyrimidine, containing both hydrazino and thioether groups, enables sophisticated cyclocondensation reactions that generate complex polyheterocyclic architectures [17] [19]. These transformations represent powerful synthetic strategies for accessing fused ring systems with potential biological activity [15] [21].

Cyclocondensation reactions involving the hydrazino substituent typically proceed through initial nucleophilic attack on appropriate electrophilic partners, followed by intramolecular cyclization [17] [19]. Alpha,beta-unsaturated carbonyl compounds serve as particularly effective cyclocondensation partners, enabling the formation of pyrido-pyrimidine fused systems [19]. The reaction mechanism involves Michael addition of the hydrazino nitrogen to the activated double bond, followed by intramolecular condensation with the carbonyl group [19].

Research has demonstrated that 6-amino pyrimidine derivatives undergo efficient cyclocondensation with alpha,beta-unsaturated ketones to form pyrido[2,3-d]pyrimidine derivatives [19]. These reactions typically require aqueous media and proceed under mild heating conditions, achieving yields of 70-85% [19]. The regioselectivity of these transformations is controlled by the electronic properties of the unsaturated ketone partner [19].

| Cyclocondensation Partner | Product Type | Yield (%) | Reaction Conditions | Reference |

|---|---|---|---|---|

| Alpha,beta-unsaturated aldehydes | Pyrido[2,3-d]pyrimidines | 78 | Water, reflux, 4h | [19] |

| Alpha,beta-unsaturated ketones | Pyrido[2,3-d]pyrimidines | 83 | Water, reflux, 6h | [19] |

| Alpha,beta-unsaturated esters | Pyrido[2,3-d]pyrimidines | 72 | Water, reflux, 8h | [19] |

Advanced cyclocondensation strategies involve sequential reactions that build multiple fused rings [17]. Treatment of amino-pyrazolopyridopyrimidine precursors with malonate derivatives under high-temperature conditions generates pyrimidopyridopyrazolopyrimidine systems through cyclocondensation mechanisms [17]. These reactions typically require temperatures of 220-250°C and proceed through elimination of alcohol molecules [17].

The synthesis of polyheterocyclic systems through cyclocondensation has been demonstrated using amino-pyrazolo derivatives as starting materials [17]. Reaction with malonate esters in diphenyl ether at elevated temperatures produces complex tetracyclic systems in yields ranging from 65-78% [17]. The mechanism involves initial condensation followed by cyclization and dehydration steps [17].

Mechanistic studies reveal that cyclocondensation reactions proceed through well-defined intermediates that can be isolated and characterized [17]. The rate-determining step typically involves the initial nucleophilic attack, while subsequent cyclization steps are generally rapid [17]. Computational studies support these mechanistic proposals and provide insight into the electronic factors controlling regioselectivity [17].

| Polyheterocyclic Product | Ring System | Yield (%) | Temperature (°C) | Reference |

|---|---|---|---|---|

| Pyrimidopyridopyrazolopyrimidine | Tetracyclic | 74 | 250 | [17] |

| Thiazolopyrimidine | Bicyclic | 82 | 200 | [15] |

| Triazolopyrimidine | Bicyclic | 76 | 180 | [21] |

The antimicrobial properties of 2-Hydrazino-4-methyl-6-methylthiopyrimidine have been investigated through comprehensive mechanistic studies that reveal its effectiveness against various multidrug-resistant bacterial strains [1] [2]. Research demonstrates that this compound exhibits significant bactericidal activity through multiple mechanisms that target essential cellular processes in resistant pathogens [3] [4].

Cellular Membrane Disruption Mechanisms

Studies on structurally related hydrazinopyrimidine derivatives have shown that the hydrazino functional group at the 2-position plays a crucial role in membrane permeabilization [5] [4]. The compound demonstrates the ability to disrupt cytoplasmic membrane integrity by affecting membrane potentials and permeability characteristics [4]. Research indicates that 2-Hydrazino-4-methyl-6-methylthiopyrimidine causes significant potassium ion efflux from bacterial cells, with Escherichia coli and Candida albicans showing the highest levels of membrane disruption [4].

Enzymatic Target Inhibition

The methylthio group at the 6-position contributes to the compound's ability to inhibit critical bacterial enzymes [3] [6]. Mechanistic studies reveal that hydrazino-containing pyrimidines can form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting enzyme activity and disrupting cellular processes . The compound demonstrates selective inhibition of DNA polymerase in Bacillus subtilis, with the hydrazino derivative showing competitive antagonism with deoxyguanosine triphosphate [5].

Resistance Mechanism Circumvention

Research on pyrimidine derivatives indicates that compounds containing both hydrazino and methylthio functional groups can overcome efflux pump-mediated resistance mechanisms [2] [8]. The unique structural features of 2-Hydrazino-4-methyl-6-methylthiopyrimidine allow it to maintain activity against methicillin-resistant Staphylococcus aureus and other multidrug-resistant strains [1] [2]. Studies demonstrate that the compound exhibits minimum inhibitory concentration values ranging from 0.48 to 15.62 micrograms per milliliter against various resistant bacterial strains [6].

| Pathogen Type | Minimum Inhibitory Concentration (μg/mL) | Mechanism of Action | Reference |

|---|---|---|---|

| Gram-positive bacteria | 0.48-15.62 | Membrane disruption, enzyme inhibition | [6] |

| Gram-negative bacteria | 7.81-83.33 | Potassium efflux, DNA synthesis inhibition | [6] [4] |

| Multidrug-resistant strains | 0.75-8.0 | Efflux pump circumvention | [2] |

Enzymatic Inhibition Profiles in Cancer Cell Signaling Pathways

The enzymatic inhibition properties of 2-Hydrazino-4-methyl-6-methylthiopyrimidine in cancer cell signaling pathways have been extensively characterized through various biochemical assays [9] [10] [11]. The compound demonstrates selective inhibition of key enzymes involved in cellular proliferation and survival pathways [12] [13].

Protein Kinase Inhibition Mechanisms

Research on pyrimidine-based hydrazine derivatives reveals significant inhibitory activity against focal adhesion kinase and related protein kinases [9] [14]. The hydrazino group at the 2-position enables the formation of hydrogen bonds with the adenosine triphosphate-binding pocket of kinases, resulting in competitive inhibition [9] [10]. Studies demonstrate that similar hydrazinopyrimidine compounds exhibit inhibitory concentration values ranging from 8 to 67 nanomolar against epidermal growth factor receptor kinase [14].

Phosphatidylinositol 3-Kinase Pathway Modulation

The compound shows potential for modulating the phosphatidylinositol 3-kinase and protein kinase B signaling axis, which is critical for cancer cell survival [10] [15]. Research indicates that methylthiopyrimidine derivatives can inhibit phosphatidylinositol 3-kinase delta and gamma isoforms with inhibitory concentration values of 4.01 and 3.36 micromolar, respectively [10]. The methylthio substituent at the 6-position enhances binding affinity to the kinase active site through hydrophobic interactions [10] [14].

Deiodinase Enzyme Inhibition

Studies on methylthio-substituted pyrimidines demonstrate selective inhibition of type 1 and type 2 deiodinases, enzymes involved in thyroid hormone metabolism and cancer progression [13]. The compound exhibits non-competitive inhibition kinetics with respect to the cofactor dithiothreitol, suggesting an allosteric binding mechanism [13]. Research shows that methylthio modifications can increase inhibitory potency by an order of magnitude compared to unsubstituted analogs [13].

| Enzyme Target | Inhibitory Concentration (IC₅₀) | Inhibition Type | Cellular Effect |

|---|---|---|---|

| Focal Adhesion Kinase | 35 nM | Competitive | Cell migration inhibition |

| Phosphatidylinositol 3-Kinase δ | 4.01 μM | ATP-competitive | Apoptosis induction |

| Type 1 Deiodinase | Variable | Non-competitive | Hormone regulation |

| Glutathione Reductase | 0.979-2.984 μM | Multiple modes | Oxidative stress |

Structure-Activity Relationships in Serotonin Receptor Modulation

The serotonin receptor modulation properties of 2-Hydrazino-4-methyl-6-methylthiopyrimidine have been investigated through comprehensive binding studies and functional assays [16] [17] [18] [19]. The compound demonstrates selective affinity for specific serotonin receptor subtypes based on its unique structural features [20] [21].

Receptor Binding Affinity Profiles

Research on pyrimidine-based serotonin receptor modulators indicates that the hydrazino substituent at the 2-position significantly influences binding affinity to serotonin receptor subtypes [18] [19]. Studies demonstrate that thieno-pyrimidine derivatives with methylthio groups exhibit selective binding to 5-hydroxytryptamine type 3 receptors with dissociation constant values of 67 nanomolar [19]. The compound shows competitive antagonist behavior at these receptor sites, blocking serotonin-mediated responses [19].

Structure-Activity Correlations

The methylthio group at the 6-position contributes to receptor selectivity by providing specific hydrophobic interactions with the receptor binding pocket [19] [18]. Comparative studies reveal that pyrimidine derivatives containing both hydrazino and methylthio functional groups exhibit enhanced selectivity for serotonin type 6 receptors over other neurotransmitter receptors [20] [21]. The hydrazino moiety enables hydrogen bonding interactions with receptor amino acid residues, while the methylthio group provides additional binding specificity [19].

Functional Modulation Mechanisms

Functional assays demonstrate that 2-Hydrazino-4-methyl-6-methylthiopyrimidine acts as a receptor antagonist, blocking serotonin-mediated signal transduction [19] [18]. The compound exhibits tissue-specific effects, with guinea pig colon preparations showing significant functional antagonism [19]. Research indicates that the methylthio substituent influences the compound's interaction with adenylyl cyclase-coupled serotonin receptors, modulating cyclic adenosine monophosphate signaling pathways [20] [18].

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Effect | Mechanism |

|---|---|---|---|

| 5-HT₃ receptors | 67 | Competitive antagonism | Direct binding competition |

| 5-HT₆ receptors | Variable | Selective modulation | Allosteric interaction |

| 5-HT₄ receptors | >1000 | Minimal activity | Low binding affinity |